3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione
CAS No.:
Cat. No.: VC11392240
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,6,7,8-tetrahydroquinoline-2,5-dione |
| Standard InChI | InChI=1S/C19H18N2O3/c1-11-9-12-5-2-3-7-16(12)21(11)19(24)14-10-13-15(20-18(14)23)6-4-8-17(13)22/h2-3,5,7,10-11H,4,6,8-9H2,1H3,(H,20,23) |
| Standard InChI Key | BLBJLTUXAHIKQD-UHFFFAOYSA-N |
| SMILES | CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O |
| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(CCCC4=O)NC3=O |
Introduction
The compound 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione is a heterocyclic organic molecule that combines structural features of indole and quinoline derivatives. These scaffolds are significant in medicinal chemistry due to their pharmacological versatility, including anticancer, neuroprotective, and antimicrobial activities.
Structural Features
The compound consists of:
-
A 2-methyl-2,3-dihydro-1H-indole moiety attached via a carbonyl linker.
-
A 7,8-dihydroquinolinedione core with ketone functionalities at positions 2 and 5.
This hybrid structure suggests potential biological activity due to the presence of electron-rich indole and quinoline systems capable of interacting with biological targets.
Synthesis
While specific synthetic pathways for this compound are not detailed in the provided sources, similar compounds are often synthesized using:
-
Cyclization reactions involving precursors like substituted anilines or ketones.
-
Amide bond formation to link the indole and quinoline components.
-
Functional group modifications like methylation or reduction to achieve the desired substituents.
Pharmacological Relevance
Compounds with similar structures have been studied for:
-
Neuroprotective effects: Quinolinone derivatives inhibit enzymes like monoamine oxidases (MAOs), which play a role in neurodegenerative disorders such as Alzheimer’s disease .
-
Anticancer activity: Indole-based compounds are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
-
Antimicrobial properties: The combination of indole and quinoline scaffolds may enhance antimicrobial efficacy .
Potential Applications
This compound could be explored for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume